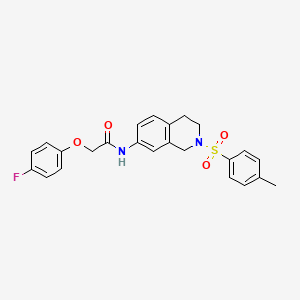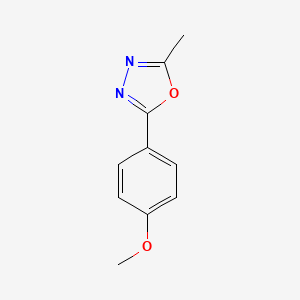
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, also known as P-Methoxyphenyl oxadiazole (PMPO), is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. PMPO is a member of the oxadiazole family, which is a class of compounds that has been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Anticonvulsive Activity
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole and its derivatives have been explored for their anticonvulsant properties. One study synthesized various bisubstituted 1,3,4-oxadiazoles, finding that certain compounds, such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole, exhibited significant anticonvulsant potency (Tsitsa et al., 1989).
Corrosion Inhibition
Research indicates that this compound compounds can function effectively as corrosion inhibitors. A study demonstrated their use in preventing steel corrosion in sulfuric acid media, with some compounds achieving more than 96% efficiency at certain concentrations (Bouklah et al., 2006).
Antibacterial Activity
These compounds have also been evaluated for their antibacterial activities. A particular study synthesized a series of novel 1,3,4-oxadiazoles and tested them against various bacterial strains. Among these, certain compounds showed significant antibacterial activity, particularly against common pathogens like Staphylococcus aureus and Escherichia coli (Rai et al., 2009).
Pharmacological Evaluation
In the realm of pharmacology, 1,3,4-oxadiazole derivatives, including those related to this compound, have been computationally and pharmacologically evaluated for various actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Certain compounds have shown promising results in these assessments, indicating potential therapeutic applications (Faheem, 2018).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of various derivatives of this compound. Studies have focused on developing novel compounds and understanding their chemical properties, which is crucial for their potential application in different scientific fields (Shui-liang, 2006).
Antioxidant and Antiglycation Potential
These derivatives have been investigated for their antioxidant and antiglycation potential, important for managing conditions like diabetes. Some synthesized compounds have shown promising activity, suggesting their potential as lead compounds for antidiabetic drugs (Taha et al., 2015).
Luminescence and Chelate Complexes
The luminescence properties of 1,3,4-oxadiazole derivatives, including their zinc(II) and copper(II) chelates, have been studied, with some compounds exhibiting high luminescence quantum yield. This aspect of the compounds could have applications in materials science and photonics (Mikhailov et al., 2016).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRDIUTVGQLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)
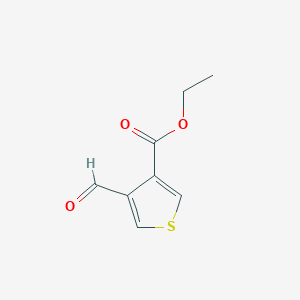
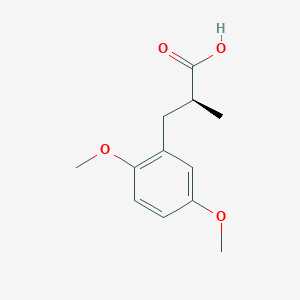
![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
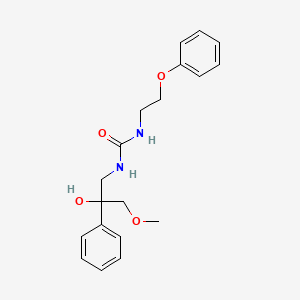
![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
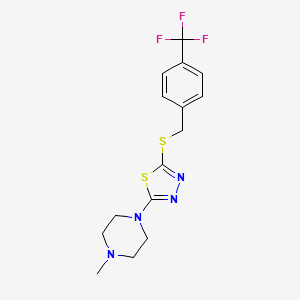
![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)
